molecular formula C13H20ClNO4 B2664320 Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 16226-24-7

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No. B2664320
CAS RN: 16226-24-7
M. Wt: 289.76
InChI Key: HGFYOLQSWMFANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4 . It is a derivative of 2-(3,4-dimethoxyphenyl)ethylamine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can be represented by the SMILES string NC(CC(OCC)=O)C1=CC=C(OC)C=C1OC . The InChI key for this compound is YHMYNMWFMVQBGH-UHFFFAOYSA-N .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

A study explored the polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. The research highlighted the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of the polymorphs, essential for understanding the physical properties and stability of pharmaceuticals (Vogt et al., 2013).

Asymmetric Synthesis and Hydrogenation

Another study focused on the asymmetric synthesis of (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, using ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride as a precursor. This research is significant for developing optically pure compounds for pharmaceutical applications, demonstrating the compound's utility in asymmetric synthesis and hydrogenation processes (O'reilly et al., 1990).

Corrosion Inhibition

In the field of materials science, a study investigated the inhibition of mild steel corrosion in hydrochloric acid solution by diamine derivatives, highlighting the potential of similar compounds in corrosion protection. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Herrag et al., 2010).

Insect Growth Regulation

Research on ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, focused on its application as an insect growth regulator. The study involved synthesis, structural analysis, and bio-assays to evaluate its potential as a juvenile hormone mimic, indicating the broader applicability of such compounds in pest control (Devi & Awasthi, 2022).

properties

IUPAC Name

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFYOLQSWMFANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of cyano-(3,4-dimethoxy-phenyl)-acetic acid ethyl ester (18.1 g, 72.6 mmol) in ethanol (100 mL) was added 10% palladium on activated carbon (3.6 g) and concentrated hydrogen chloride solution (6.6 mL). The reaction mixture was hydrogenated at 50 psi for 15 hrs. The mixture was filtered through a Celite® pad and the pad was washed with ethanol (500 mL). The filtrate was collected and concentrated in vacuo to afford 3-amino-2-(3,4-dimethoxy-phenyl)-propionic acid ethyl ester hydrochloride (15 g, 82% yield) as a white solid.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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